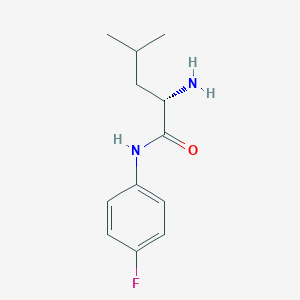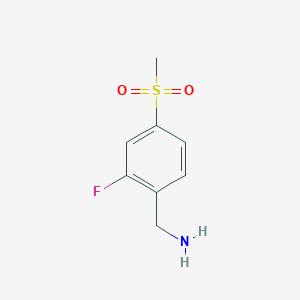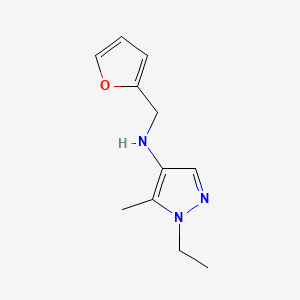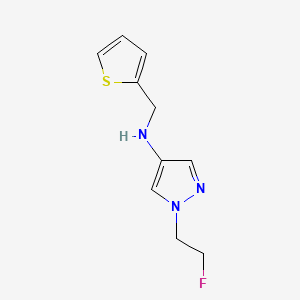
(S)-2-amino-N-(4-fluorophenyl)-4-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-N-(4-fluorophenyl)-4-methylpentanamide is an organic compound with significant interest in various scientific fields. This compound is characterized by its chiral center, making it an enantiomerically pure substance. The presence of the fluorophenyl group adds to its unique chemical properties, making it a valuable intermediate in the synthesis of various biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-(4-fluorophenyl)-4-methylpentanamide typically involves the reaction of (S)-1-aminoethanol with fluorobenzene under aldol condensation conditions. This reaction is catalyzed by suitable catalysts and carried out under controlled temperature and pressure to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of (2S)-2-amino-N-(4-fluorophenyl)-4-methylpentanamide often employs biocatalysis. This method utilizes functional microorganisms and biocatalysts to achieve high enantio-, chemo-, and regio-selectivities, making the process more environmentally friendly and economically viable .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-(4-fluorophenyl)-4-methylpentanamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like LiAlH4 to convert the compound into its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like NaOH or KOH.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like SeO2, reducing agents like LiAlH4, and bases like NaOH or KOH. The reactions are typically carried out under controlled temperature and pressure to ensure high yield and purity of the products.
Major Products Formed
The major products formed from these reactions include formyl derivatives, alcohols, and substituted fluorophenyl compounds, depending on the type of reaction and conditions used.
Scientific Research Applications
(2S)-2-amino-N-(4-fluorophenyl)-4-methylpentanamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-(4-fluorophenyl)-4-methylpentanamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-2-amino-N-(4-fluorophenyl)-4-methylpentanamide include:
- (S)-2-amino-2-(4-fluorophenyl)ethanol
- (2S,3S)-3-(4-fluorophenyl)-2,3-dihydroxypropanoic acid
- (2S)-(4-fluorophenyl)aminoacetic acid
Uniqueness
What sets (2S)-2-amino-N-(4-fluorophenyl)-4-methylpentanamide apart from these similar compounds is its specific structural configuration and the presence of the fluorophenyl group, which imparts unique chemical properties. These properties make it particularly valuable as a chiral intermediate in the synthesis of biologically active compounds and in various industrial applications.
Properties
Molecular Formula |
C12H17FN2O |
|---|---|
Molecular Weight |
224.27 g/mol |
IUPAC Name |
(2S)-2-amino-N-(4-fluorophenyl)-4-methylpentanamide |
InChI |
InChI=1S/C12H17FN2O/c1-8(2)7-11(14)12(16)15-10-5-3-9(13)4-6-10/h3-6,8,11H,7,14H2,1-2H3,(H,15,16)/t11-/m0/s1 |
InChI Key |
KOPWZMIFPWKUFL-NSHDSACASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)F)N |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15050385.png)
![[(5-Fluorothiophen-2-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B15050388.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15050392.png)
![(2R)-2-amino-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid](/img/structure/B15050409.png)
![1-cyclopentyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15050414.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15050438.png)

![benzyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15050454.png)

amine](/img/structure/B15050461.png)

![[(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B15050465.png)
![1',2'-Dihydrospiro[azetidine-3,3'-indole]-2'-one hydrochloride](/img/structure/B15050471.png)
